O-Allyl-D-tyrosine methyl ester hydrochloride

Beschreibung

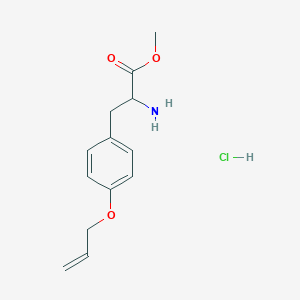

O-Allyl-D-tyrosine methyl ester hydrochloride (CAS: 367517-26-8) is a synthetic amino acid derivative with the molecular formula C₁₃H₁₇NO₃·HCl and a molecular weight of 271.74 g/mol . Structurally, it features an allyl ether group (-O-CH₂-CH=CH₂) attached to the phenolic hydroxyl group of D-tyrosine, along with a methyl ester at the carboxyl terminus and a hydrochloride salt at the amino group (Figure 1). This modification enhances its lipophilicity and stability, making it suitable for peptide synthesis, enzyme inhibition studies, and biochemical research.

The compound is classified for professional manufacturing and research laboratories, with strict restrictions against medical or consumer use due to its reactive nature .

Eigenschaften

IUPAC Name |

methyl 2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTKDRSTELCRPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Esterification of L-Tyrosine to L-Tyrosine Methyl Ester Hydrochloride

The initial step involves converting L-tyrosine into its methyl ester hydrochloride derivative through an acid-catalyzed esterification reaction.

- Reagents: L-tyrosine, methanol, thionyl chloride

- Conditions: Dropwise addition of thionyl chloride to a methanol solution of L-tyrosine under an ice bath (-10 °C), followed by reflux

- Reaction Monitoring: Thin-layer chromatography (TLC)

- Yield: 95.5–97.2%

- Purity: HPLC purity of 98.6–99.3%

- Notes: Temperature control is critical to avoid side reactions; methanol is removed post-reaction by concentration and drying to yield a white solid.

Protection of the Amino Group via Amidation

To prevent unwanted side reactions during subsequent steps, the amino group is protected, commonly using trifluoroacetylation.

- Reagents: L-tyrosine methyl ester hydrochloride, trifluoroacetic anhydride, pyridine

- Solvent: Dichloromethane

- Conditions: Ice-water bath (0–5 °C) during reagent addition, followed by reflux

- Yield: Approximately 93.6%

- Purity: HPLC purity around 99.2%

- Process: After reaction completion, the mixture is concentrated, washed with water, filtered, and dried to obtain N-trifluoroacetyl-L-tyrosine methyl ester.

Etherification to Introduce the Allyl Group

The phenolic hydroxyl group of the tyrosine derivative is etherified to form the O-allyl substituent.

- Reagents: N-trifluoroacetyl-L-tyrosine methyl ester, allyl alcohol, triphenylphosphine, di-tert-butyl azodicarboxylate (or diethyl azodicarboxylate)

- Solvent: Tetrahydrofuran (THF) or toluene

- Conditions: Ice-water bath (0–5 °C) during reagent addition, then room temperature stirring

- Monitoring: High-performance liquid chromatography (HPLC)

- Yield: Conversion rates up to 96–98%

- Notes: The Mitsunobu reaction is employed here to facilitate etherification under mild conditions. After reaction, solvent is removed to obtain crude product.

Hydrolysis and Acidification

Following etherification, hydrolysis is performed to remove protective groups and convert intermediates into the desired tyrosine derivatives.

- Reagents: Potassium carbonate or sodium hydroxide aqueous solution

- Solvent: Methanol or ethanol mixed with water

- Conditions: Room temperature stirring until reaction completion confirmed by TLC

- Workup: Acidification with hydrochloric acid to pH 5–6, filtration, washing with dichloromethane, drying

- Yield: 81.4–85.8%

- Purity: HPLC purity >99%

- Notes: This step ensures the formation of O-allyl-L-tyrosine methyl ester hydrochloride as a white solid.

Final Purification and Characterization

The final product is typically isolated as the hydrochloride salt, ensuring stability and ease of handling.

- Physical Properties: White solid, melting point range 11.0–12.5 °C (measured in methanol)

- Molecular Formula: C13H17NO3·HCl

- Analytical Data: High purity confirmed by HPLC and LC-MS analysis.

Comparative Data Table of Key Steps

| Step | Reagents & Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|

| Esterification | L-tyrosine + MeOH + SOCl2, reflux | 95.5–97.2 | 98.6–99.3 | Temperature control critical |

| Amidation (Amino Protection) | Trifluoroacetic anhydride + pyridine, DCM, reflux | ~93.6 | ~99.2 | Ice bath addition, followed by reflux |

| Etherification (Allylation) | Allyl alcohol + triphenylphosphine + di-tert-butyl azodicarboxylate, THF, RT | 96–98 | Not specified | Mitsunobu reaction, mild conditions |

| Hydrolysis & Acidification | K2CO3 or NaOH aqueous, MeOH/H2O, RT, acidify to pH 5–6 | 81.4–85.8 | >99 | Produces final O-allyl derivative |

Research Discoveries and Advantages of the Method

- The synthetic route is notably short and efficient, employing mild reaction conditions that reduce by-products and environmental impact.

- The use of inexpensive and readily available raw materials such as L-tyrosine and methanol lowers production costs, making the method suitable for scale-up and industrial applications.

- High yields and purities (>99%) are consistently achieved, as confirmed by HPLC and LC-MS analyses, ensuring the product's suitability for pharmaceutical and biochemical uses.

- The Mitsunobu reaction for etherification is a key step enabling selective O-allylation without racemization or side reactions.

- The hydrochloride salt form improves compound stability and handling in downstream applications.

Analyse Chemischer Reaktionen

Types of Reactions: O-Allyl-D-tyrosine methyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

Epoxides: and from oxidation.

Alcohols: from reduction.

Substituted allyl derivatives: from nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

O-Allyl-D-tyrosine methyl ester hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential role in enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O-Allyl-D-tyrosine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. The methyl ester group can be hydrolyzed to release the active tyrosine derivative, which can then participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison

| Compound Name | Substituent | Ester Group | Configuration | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| O-Allyl-D-tyrosine methyl ester HCl | Allyl (-O-CH₂-CH=CH₂) | Methyl | D | C₁₃H₁₇NO₃·HCl | 271.74 |

| O-Benzyl-L-tyrosine methyl ester HCl | Benzyl (-O-CH₂C₆H₅) | Methyl | L | C₁₇H₂₀ClNO₃ | 321.80 |

| D-Tyrosine methyl ester HCl | None | Methyl | D | C₁₀H₁₄ClNO₃ | 231.68 |

| D-Tyrosine ethyl ester HCl | None | Ethyl | D | C₁₁H₁₆ClNO₃ | 245.70 |

| α-Methyl-DL-tyrosine methyl ester HCl | α-Methyl | Methyl | DL (racemic) | C₁₁H₁₆ClNO₃ | 245.70 |

Solubility and Stability

- O-Allyl-D-tyrosine methyl ester HCl: Limited solubility data available; likely soluble in polar aprotic solvents (e.g., DMF) due to ester and hydrochloride groups .

- O-Benzyl-L-tyrosine methyl ester HCl : Hydrophobic benzyl group reduces water solubility; typically dissolved in organic solvents for peptide synthesis .

- D-Tyrosine methyl ester HCl : Reported as a white crystalline powder with moderate water solubility (~50 mg/mL) .

- α-Methyl-DL-tyrosine methyl ester HCl : Soluble in water (50 mg/mL) with a clear, faintly yellow solution .

Biologische Aktivität

O-Allyl-D-tyrosine methyl ester hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its properties, applications, and the underlying mechanisms of its biological effects.

- Molecular Formula : C₁₃H₁₇ClN₂O₃

- Molecular Weight : Approximately 271.7 g/mol

- Appearance : White crystalline powder

- Melting Point : 190°C to 196°C

- Optical Rotation : Noted at 20°C, indicating its chiral nature.

This compound is structurally similar to neurotransmitters, which suggests potential interactions with various biological receptors. Its allyl modification enhances its reactivity and may influence several physiological processes:

- Neuroprotective Effects : The compound is being investigated for its potential to protect neurons in neurodegenerative diseases.

- Tyrosine Kinase Interaction : Studies indicate that compounds like O-Allyl-D-tyrosine can modulate the activity of tyrosine kinases, which play a crucial role in cell signaling pathways related to growth and differentiation .

Applications in Research

This compound is utilized in diverse research domains:

- Pharmaceutical Development : It serves as an intermediate in synthesizing novel pharmaceuticals aimed at neurological disorders .

- Biochemical Research : The compound aids in understanding amino acid roles in protein synthesis and enzyme activity .

- Drug Delivery Systems : Its unique chemical properties enhance the bioavailability of therapeutic agents .

- Cosmetic Industry : Investigated for antioxidant properties that may benefit skincare formulations .

Neuroprotective Studies

Research has highlighted the potential neuroprotective effects of this compound. In vitro studies have shown that this compound can mitigate neuronal cell death caused by oxidative stress and amyloid-beta toxicity, a hallmark of Alzheimer's disease. These findings suggest that it could be a candidate for further development as a therapeutic agent for neurodegenerative conditions .

Tyrosine Kinase Modulation

A study focusing on the modulation of tyrosine kinases revealed that this compound could inhibit specific kinases involved in tau phosphorylation, which is critical in Alzheimer's pathology. The inhibition of these pathways could lead to reduced tau aggregation and improved neuronal survival rates in experimental models .

Comparative Analysis with Related Compounds

| Compound Name | Unique Features | Biological Activity Potential |

|---|---|---|

| D-Tyrosine Methyl Ester Hydrochloride | Lacks the allyl group; simpler structure | Less reactive compared to O-Allyl-D-tyrosine |

| O-Allyl-L-Tyrosine Methyl Ester Hydrochloride | Mirror image; different biological activity potential | Similar but distinct interactions |

| N-Acetyl-D-Tyrosine | Acetylated form; affects solubility and reactivity | Altered bioavailability |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing O-Allyl-D-tyrosine methyl ester hydrochloride, and how is purity validated?

- Synthesis : The compound can be synthesized via esterification of O-Allyl-D-tyrosine with methanol under acidic conditions (e.g., HCl catalysis). Critical steps include protecting the amino group and controlling reaction temperature to minimize side reactions .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard. Purity ≥95% is typically required for research applications. Recrystallization from ethanol/water mixtures improves purity .

- Data Example :

| Parameter | Method/Value | Reference |

|---|---|---|

| Purity Assessment | HPLC (C18 column) | |

| Melting Point | 133–135°C (similar esters) |

Q. What are the optimal storage conditions to ensure compound stability?

- Storage : Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis of the ester bond. Avoid exposure to moisture or strong bases, which degrade the compound .

- Handling : Use inert materials (glass or PTFE) during handling. For spills, absorb with inert material (e.g., silica gel) and dispose according to local regulations .

Q. Which analytical techniques are prioritized for structural and functional characterization?

- Structural Analysis :

- NMR : Confirm allyl group presence (δ 5.1–5.9 ppm for vinyl protons) and esterification (δ 3.6–3.8 ppm for methoxy group) .

- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]+ expected ~300–350 Da) .

- Functional Assays : UV-Vis spectroscopy for tyrosine-related absorbance (λmax ~275 nm) .

- Functional Assays : UV-Vis spectroscopy for tyrosine-related absorbance (λmax ~275 nm) .

Advanced Research Questions

Q. How to design experiments investigating its role as a nitric oxide synthase (NOS) inhibitor or substrate analog?

- Experimental Design :

- Use in vitro NOS assays with L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride) as a positive control. Monitor nitric oxide (NO) production via Griess assay or chemiluminescence .

- Compare IC50 values under varying pH and temperature conditions to assess competitive inhibition.

Q. How to resolve inconsistencies in pharmacological data across studies?

- Troubleshooting Steps :

Verify compound purity via HPLC and compare lot-to-lot variability.

Assess storage duration: Prolonged storage at room temperature may hydrolyze the ester group, reducing activity .

Cross-validate assays (e.g., fluorometric vs. colorimetric methods) to rule out technical artifacts .

- Example : Plasma NO levels in rodent models showed variability (±20%) when using different esterase inhibitors; include internal controls (e.g., L-NAME) to normalize data .

Q. What strategies optimize its use in solid-phase peptide synthesis (SPPS)?

- Methodology :

- Incorporate as a protected tyrosine derivative. Use Fmoc chemistry with HBTU/HOBt activation. The allyl group may require orthogonal deprotection (e.g., Pd(0)-catalyzed) .

- Monitor coupling efficiency via Kaiser test or LC-MS.

Data Management and Reproducibility

Q. How to ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance in studies involving this compound?

- Metadata Standards :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.